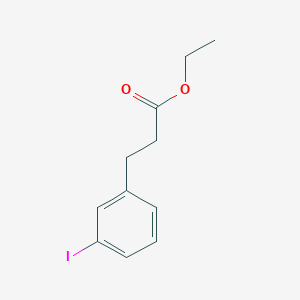

Ethyl 3-iododihydrocinnamate

Description

Overview of Halogenated Organic Esters and Their Significance

Halogenated organic esters are a cornerstone of synthetic organic chemistry, valued for their utility as intermediates and their presence in a wide range of functional molecules, including pharmaceuticals and polymers. nih.gov The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) into an organic ester can profoundly influence its chemical behavior. researchgate.net The carbon-halogen bond can be polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. chemicalbook.com Furthermore, the halogen can act as a good leaving group, facilitating substitution and elimination reactions. chemicalbook.com

Organoiodides, in particular, are highly useful synthetic intermediates because the iodine atom is relatively easy to introduce and subsequently displace or use in cross-coupling reactions. nih.gov The C-I bond is the weakest of the carbon-halogen bonds, making organoiodides the most reactive in this class. nih.gov This reactivity makes iodinated esters, such as Ethyl 3-iododihydrocinnamate, valuable precursors for creating more complex molecular architectures through reactions like Suzuki, Heck, and Sonogashira couplings. The strategic placement of an iodine atom on a molecule can, therefore, serve as a handle for further molecular elaboration.

Theoretical Frameworks for Understanding Reactivity and Synthesis

The synthesis and reactivity of this compound are governed by fundamental principles of organic chemistry, primarily the mechanisms of electrophilic aromatic substitution and the influence of substituents on arene reactivity.

The synthesis of this compound via direct iodination of ethyl dihydrocinnamate involves the substitution of a hydrogen atom on the benzene (B151609) ring with an iodine atom. The ethyl propanoate group is an ortho-, para-directing deactivator. However, modern catalytic systems can override these traditional directing effects. In the palladium-catalyzed C-H iodination, the regioselectivity is primarily dictated by steric factors rather than electronic effects. researchgate.net This leads to the preferential formation of the meta-isomer, as the ortho positions are sterically hindered by the substituent. researchgate.net Computational frameworks, such as Density Functional Theory (DFT), are often employed to understand the reaction mechanisms and predict the reactivity of such iodinated compounds. nih.govethz.ch These theoretical models can elucidate the electronic structure and the potential sites of electrophilic or nucleophilic attack, providing insights that are complementary to experimental findings. nih.govchemeo.com For instance, the analysis of molecular orbitals can help identify the reactive centers of a molecule and explain the observed regioselectivity in reactions. chemeo.com

The reactivity of the resulting this compound is dominated by the chemistry of the C-I bond. As a versatile synthetic handle, this bond can participate in a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the aromatic ring.

Compound Data Tables

Below are data tables for this compound and related chemical compounds mentioned in this article.

Table 1: this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃IO₂ |

| Molecular Weight | 304.12 g/mol |

| Physical State | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

| CAS Number | Not available |

Table 2: Ethyl Dihydrocinnamate (Ethyl 3-phenylpropanoate)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | parchem.com |

| Molecular Weight | 178.23 g/mol | parchem.com |

| Physical State | Colorless clear liquid | Current time information in Bangalore, IN. |

| Melting Point | Not applicable | |

| Boiling Point | 247-249 °C | chemeo.com |

| Density | 1.013-1.017 g/mL at 20 °C | chemeo.comCurrent time information in Bangalore, IN. |

| CAS Number | 2021-28-5 | parchem.com |

Table 3: Ethyl Cinnamate (B1238496)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₂ | nih.gov |

| Molecular Weight | 176.21 g/mol | nih.gov |

| Physical State | Colorless liquid | researchgate.net |

| Melting Point | 6.5-8 °C | nih.gov |

| Boiling Point | 271 °C | nih.gov |

| Density | 1.049 g/mL at 20 °C | researchgate.net |

| CAS Number | 103-36-6 | nih.gov |

Table 4: 3-Iodocinnamic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇IO₂ | ethz.ch |

| Molecular Weight | 274.05 g/mol | ymdb.ca |

| Physical State | Solid | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

| CAS Number | 41070-12-6 | |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

ethyl 3-(3-iodophenyl)propanoate |

InChI |

InChI=1S/C11H13IO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

QPQIWVPJXXOKIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Iododihydrocinnamate

Strategies for Direct Introduction of Iodine into Dihydrocinnamate Skeleton

The direct iodination of the ethyl dihydrocinnamate skeleton presents a straightforward approach to obtaining Ethyl 3-iododihydrocinnamate. This typically involves electrophilic aromatic substitution, where an electrophilic iodine species reacts with the aromatic ring. However, the success of this method is highly dependent on the reaction conditions and the directing effects of the substituents on the benzene (B151609) ring.

Recent advancements have focused on sterically controlled C-H iodination of arenes. researchgate.netnih.govresearchgate.net These methods often utilize palladium catalysis to achieve regioselectivity that may not be possible through traditional electrophilic substitution. researchgate.netresearchgate.net For instance, a dual ligand-based catalyst system can enable the iodination of arenes in a manner that is complementary to classical methods, favoring sterically accessible positions. researchgate.netnih.gov While direct iodination of ethyl benzoate, a related ester, has been shown to yield a mixture of meta and para isomers, the specific application of these advanced methods to ethyl dihydrocinnamate for the selective synthesis of the 3-iodo isomer requires further investigation. researchgate.netresearchgate.net

Challenges in direct iodination include controlling the regioselectivity and avoiding di-iodination. researchgate.netresearchgate.net The electron-donating or withdrawing nature of the ethyl propanoate side chain influences the position of iodination.

Hydroiodination of Unsaturated Cinnamoyl Precursors

An alternative and widely employed strategy for the synthesis of this compound involves the hydroiodination of an unsaturated precursor, typically ethyl cinnamate (B1238496). nih.gov This method relies on the addition of hydrogen iodide (HI) across the double bond of the cinnamate moiety.

Regioselective Hydroiodination Approaches

The regioselectivity of hydroiodination is a critical aspect, as the addition of HI to ethyl cinnamate can potentially yield two different regioisomers. The Markovnikov and anti-Markovnikov additions of HI to alkynes and alkenes are well-established concepts in organic chemistry.

Recent studies have explored various methods for the regio- and stereoselective hydroiodination of internal alkynes. organic-chemistry.org One such method involves the use of ex situ-generated HI from triethylsilane and iodine, which has been shown to be effective for a broad range of substrates under mild, transition-metal-free conditions. organic-chemistry.org Electron-donating and electron-withdrawing groups on the aromatic ring can influence the regioselectivity of the addition. organic-chemistry.org Rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes has also been reported, showcasing the potential for catalytic control over regioselectivity. nih.gov While these methods have been primarily demonstrated on alkynes, the principles can be extended to the hydroiodination of activated alkenes like ethyl cinnamate.

A novel metal-free, one-pot tandem protocol for the regio- and stereoselective synthesis of Z-vinyl sulfides involves the selective hydroiodination of internal alkynes promoted by a eutectic mixture of choline (B1196258) iodide (ChI) and p-TsOH. researchgate.net This approach avoids the use of toxic molecular HI and proceeds under mild conditions. researchgate.net

Stereoselective Hydroiodination Techniques

The addition of HI across the double bond of ethyl cinnamate can also lead to the formation of stereoisomers if a chiral center is generated. While the synthesis of this compound from ethyl cinnamate does not create a new stereocenter in the side chain, stereoselectivity becomes crucial when dealing with substituted cinnamates or when aiming for specific diastereomers.

Recent research has focused on developing stereoselective reactions using various catalytic systems. For instance, photoinduced stereoselective reactions using pyridinium (B92312) salts as radical precursors have been reviewed, highlighting the potential for generating radical species under mild conditions for stereoselective transformations. rsc.org Additionally, a photobiocatalytic one-pot sequence employing visible light irradiation and stereoselective alcohol dehydrogenases (ADHs) has been developed for the synthesis of optically active allylic alcohols, demonstrating the power of combining different catalytic strategies for stereocontrol. chemrxiv.org While not directly applied to the hydroiodination of ethyl cinnamate, these advanced stereoselective techniques offer potential avenues for future research in this area.

Precursor-Based Synthesis and Functional Group Interconversions

The synthesis of this compound can also be achieved by starting with a precursor that already contains the iodine atom at the desired position on the benzene ring. This approach often involves functional group interconversions (FGI) to construct the ethyl propanoate side chain. wikipedia.orgub.eduscribd.comvanderbilt.eduimperial.ac.uk

A common strategy involves the use of 3-iodophenylacetic acid or its derivatives. For example, the esterification of 3-iodophenylpropanoic acid with ethanol (B145695) would directly yield the target compound. Alternatively, a precursor like 3-iodobenzaldehyde (B1295965) could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon ester-containing side chain, followed by reduction of the resulting double bond.

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the transformation of one functional group into another. wikipedia.orgscribd.comimperial.ac.uk For instance, an amino group on the aromatic ring can be converted to an iodo group via the Sandmeyer reaction. This allows for the synthesis of this compound from a readily available amino-substituted precursor.

Emerging Synthetic Routes for Analogous Iodinated Esters

The development of new synthetic methods for the preparation of iodinated esters is an active area of research, driven by the importance of these compounds in various fields, including medicinal chemistry and materials science.

Recent advances in the synthesis of radioiodinated compounds for imaging applications have led to the development of novel iodination techniques. mdpi.comacs.org For example, copper-mediated radioiodination of organotin precursors has been shown to be an efficient method for producing radioiodinated aromatic compounds. mdpi.com Ipso-iododeboronation of boronate derivatives is another powerful strategy for introducing iodine into an aromatic ring under mild conditions. acs.org

The synthesis of N-heterocycles from α-amino acids mediated by iodine has also been reported, showcasing the versatility of iodine in promoting complex transformations. rsc.org While not directly producing this compound, these methods highlight the expanding toolbox of reactions available for the synthesis of complex iodinated molecules.

Reactivity and Reaction Mechanisms of Ethyl 3 Iododihydrocinnamate

Nucleophilic Substitution Reactions at the Iodinated Carbon

Aryl halides like ethyl 3-iododihydrocinnamate are generally resistant to the classic SN1 and SN2 reaction pathways due to the high energy required to form an aryl cation and the steric hindrance that prevents backside attack on the sp2-hybridized carbon. wikipedia.org However, under specific conditions, they undergo nucleophilic aromatic substitution (SNAr) through an addition-elimination mechanism. pressbooks.pub This reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate. masterorganicchemistry.com The ethyl propanoate group, while a moderate deactivator, can provide some stabilization for the reaction intermediate.

Mechanistic Studies of Addition-Elimination Pathways

The predominant mechanism for nucleophilic substitution on activated aryl halides is the two-step addition-elimination (SNAr) pathway. pressbooks.pubmasterorganicchemistry.com

Addition Step (Rate-Determining): The reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom bearing the iodine atom (the ipso-carbon). This step disrupts the aromaticity of the benzene (B151609) ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stabilization. masterorganicchemistry.com The negative charge of the Meisenheimer complex is delocalized across the ring and is stabilized by electron-withdrawing substituents, particularly those at the ortho and para positions. pressbooks.pub

Elimination Step (Fast): In the second step, the leaving group (iodide ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the ring and forms the final substitution product. This elimination step is generally fast. wikipedia.org

Recent studies have also proposed the existence of concerted nucleophilic aromatic substitution (cSNAr) reactions, where the bond-forming and bond-breaking steps occur simultaneously without the formation of a discrete Meisenheimer intermediate. nih.govresearchgate.net However, the classical two-step mechanism is widely accepted for most SNAr reactions, especially with activating groups present. harvard.edu

Influence of Nucleophile Structure on Reaction Kinetics and Selectivity

The kinetics of the SNAr reaction are significantly influenced by the nature of both the nucleophile and the leaving group.

Leaving Group: Unlike in S_N2 reactions where C-I is the most reactive bond, the leaving group ability in SNAr reactions often follows the inverted order: F > Cl ≈ Br > I. wikipedia.org This is because the cleavage of the carbon-halogen bond occurs in the fast, non-rate-determining step. The reactivity is instead dominated by the first step, where the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

| Factor | General Reactivity Trend | Rationale |

|---|---|---|

| Nucleophile Strength | Thiolates > Alkoxides > Amines > Hydroxide | The rate-determining step is the nucleophilic attack. Stronger nucleophiles lead to a faster reaction rate. |

| Leaving Group | F > Cl ≈ Br > I | The high electronegativity of fluorine makes the target carbon more electrophilic, accelerating the rate-determining addition step. Bond cleavage occurs in the fast step. wikipedia.org |

Stereochemical Outcomes and Control in Substitution Processes

In the context of nucleophilic substitution on this compound, the reaction occurs at an sp2-hybridized carbon atom within the planar aromatic ring. This carbon atom is achiral, and the geometry of the ring prevents the inversion of configuration characteristic of S_N2 reactions.

Consequently, the substitution process itself does not create a new stereocenter at the point of reaction, and stereochemical control is not a relevant consideration for this specific transformation. The stereochemistry of the final product is determined solely by the pre-existing stereochemistry of the nucleophile or other substituents on the aromatic ring, which are unaffected by the substitution at the iodinated carbon.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are highly effective electrophiles in these transformations. The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a transition metal center, which is often the initial step in the catalytic cycle.

Transition Metal-Catalyzed Carbon-Carbon Bond Formations

While palladium is the most extensively used catalyst for these reactions, other transition metals have also been employed. For instance, copper(I) is a well-known co-catalyst, particularly in the Sonogashira coupling. organic-chemistry.org Iron-catalyzed Sonogashira-type coupling reactions of aryl iodides with terminal alkynes have also been developed as a more cost-effective and environmentally friendly alternative. researchgate.net These methods expand the toolkit for creating complex molecular architectures from substrates like this compound.

Palladium-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent one of the most important applications for aryl iodides. These reactions enable the formation of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp³) bonds with high efficiency and functional group tolerance.

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com It is a powerful method for synthesizing substituted alkenes.

Suzuki Reaction: The Suzuki reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium(0) complex. organic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents.

Stille Reaction: This reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.org The Stille reaction is highly versatile and tolerates a wide variety of functional groups, though the toxicity of the tin reagents is a drawback. libretexts.org

Sonogashira Reaction: The Sonogashira coupling is the reaction of an aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org This method is the most common way to form C(sp²)–C(sp) bonds and synthesize arylalkynes. mdpi.com

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base/Additive | Product Type |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Suzuki Reaction | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Biaryl Compound |

| Stille Reaction | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Often base-free | Styrene (B11656), Biaryl, etc. |

| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI (co-catalyst), Et₃N, Piperidine | Arylalkyne |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, which predate the more widely used palladium-catalyzed systems, offer a powerful and often cost-effective means of forming new carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl iodide, is a highly suitable substrate for these transformations. The reactions typically proceed via an oxidative addition of the aryl iodide to a low-valent copper species.

Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction for the formation of aryl ethers, thioethers, and amines. wikipedia.orgorganic-chemistry.org For this compound, this would involve reaction with an alcohol, thiol, or amine in the presence of a copper catalyst, often at elevated temperatures. Modern protocols have introduced the use of soluble copper catalysts with ligands such as diamines or phenanthrolines, allowing for milder reaction conditions. wikipedia.orgnih.gov The ester group in this compound is generally tolerant of these conditions.

Reaction Scheme: Ullmann Ether Synthesis

Copper-Catalyzed Amination: Aryl iodides can be efficiently coupled with various primary and secondary amines using copper catalysts like copper(I) iodide (CuI), often with a ligand such as ethylene (B1197577) glycol. nih.govorganic-chemistry.org These reactions are known for their operational simplicity and tolerance to a wide range of functional groups. organic-chemistry.org The reaction of this compound with an amine under these conditions would yield the corresponding 3-amino derivative.

Table 1: Representative Copper-Catalyzed Reactions with Aryl Iodides

| Coupling Partner | Catalyst System | Product Type | Typical Yield (%) |

|---|---|---|---|

| Phenol | CuI / Ligand | Aryl Ether | 70-90 |

| Benzylamine | CuI / Ethylene Glycol | Aryl Amine | 75-95 |

| Thiophenol | Cu₂O | Aryl Thioether | 80-98 |

This table presents typical data for aryl iodides in copper-catalyzed reactions and is representative of the expected reactivity for this compound. organic-chemistry.orgnih.govresearchgate.net

Organometallic Reactivity and Derivatives

The carbon-iodine bond in this compound is susceptible to reaction with electropositive metals to form organometallic reagents. These derivatives are potent nucleophiles and serve as crucial intermediates in the synthesis of more complex molecules.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding Grignard reagent, Ethyl 3-(magnesiobromo)dihydrocinnamate. wikipedia.orgadichemistry.comlibretexts.org The formation involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com However, a significant challenge in this synthesis is the reactivity of the Grignard reagent towards the ester functionality of another molecule. This can be mitigated by using low temperatures and inverse addition techniques.

Reaction Scheme: Grignard Formation

This Grignard reagent can then be used in reactions with various electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds. leah4sci.combyjus.com

Organolithium Reagent Formation: Lithium-halogen exchange is a rapid and efficient method for converting aryl halides to aryllithium compounds. wikipedia.org The reaction of this compound with an alkyllithium reagent, typically two equivalents of tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C), would result in the formation of Ethyl 3-lithiodihydrocinnamate. orgsyn.orgharvard.edu The rate of exchange for iodides is significantly faster than for bromides or chlorides. wikipedia.orgscribd.com Similar to the Grignard reagent, the resulting organolithium species is highly nucleophilic but also reactive towards the ester group, necessitating careful control of reaction conditions.

Reaction Scheme: Lithium-Halogen Exchange

Comparative Analysis of Reactivity with Other Halogenated Analogues

The reactivity of halogenated dihydrocinnamates in metal-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The established order of reactivity for these substrates is:

I > Br > Cl >> F

This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE). The C-I bond is the weakest, making this compound the most reactive among its halogenated counterparts.

Table 2: Carbon-Halogen Bond Dissociation Energies (BDE) for Phenyl Halides

| Bond | BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~535 | Very Low |

| C-Cl | ~400 | Low |

| C-Br | ~335 | Moderate |

Data is representative for aryl halides and illustrates the principle underlying the reactivity differences.

For instance, in a hypothetical Sonogashira coupling, this compound would react much more readily than Ethyl 3-chlorodihydrocinnamate, which might require more specialized, electron-rich ligands and higher temperatures to achieve a comparable yield. thalesnano.commdpi.com

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the reaction at a specific position on a molecule.

Chemoselectivity: In a molecule containing multiple different halogen atoms, cross-coupling reactions can often be performed selectively. Given the reactivity trend (I > Br > Cl), if this compound were further substituted with a bromine or chlorine atom elsewhere on the aromatic ring, a palladium-catalyzed reaction like a Suzuki coupling could be tuned to react selectively at the C-I bond. nih.govresearchgate.net This is achieved by careful selection of the catalyst, ligands, and reaction conditions. For example, a less reactive catalyst system might effect coupling only at the iodide position, leaving the bromide or chloride intact for subsequent transformations. nih.gov

Hypothetical Reaction Scheme: Chemoselective Suzuki Coupling

Regioselectivity: For this compound itself, most cross-coupling reactions will occur regioselectively at the 3-position, as this is the location of the activated C-I bond. In more complex scenarios, such as reactions with unsymmetrical reagents or on substituted pyridine (B92270) rings, regioselectivity can be governed by subtle electronic and steric effects, sometimes explained by models like the aryne distortion model. nih.govrsc.org In the context of this specific molecule, transformations such as directed ortho-metalation are less relevant as the primary reactivity is dominated by the iodine atom. However, in derivatives, the interplay between the ester-propyl chain and other substituents could influence the regiochemical outcome of certain reactions. For instance, cobalt-catalyzed C-H activation reactions have shown high regioselectivity based on the directing ability of existing functional groups. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of Ethyl 3-iododihydrocinnamate, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a map of the hydrogen atoms within the molecule. The ethyl group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of the spin-spin coupling between these adjacent groups. The protons of the dihydrocinnamate backbone appear as two triplets, corresponding to the two methylene groups. The aromatic protons on the iodinated phenyl ring exhibit complex splitting patterns in the downfield region of the spectrum, which are influenced by their positions relative to the iodine atom and the ethyl propanoate substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Distinct signals are observed for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the aromatic carbons. The carbon atoms bonded to the iodine atom show a characteristic shift due to the heavy atom effect.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl CH₂ | ~4.1 (quartet) | ~60 |

| Backbone CH₂ (alpha to C=O) | ~2.6 (triplet) | ~35 |

| Backbone CH₂ (beta to C=O) | ~2.9 (triplet) | ~30 |

| Aromatic CH | 7.0 - 7.6 (multiplet) | 128 - 142 |

| Aromatic C-I | - | ~94 |

| Carbonyl C=O | - | ~172 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its fragmentation behavior upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₁₁H₁₃IO₂. The presence of iodine is readily identified by its characteristic isotopic pattern.

Fragmentation Pathways: Under electron ionization (EI), this compound undergoes characteristic fragmentation. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the bond between the alpha and beta carbons of the propanoate chain, and the loss of an iodine atom. The fragmentation pattern provides valuable information for confirming the molecular structure.

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z | Fragment Ion | Interpretation |

| 304 | [M]⁺ | Molecular ion |

| 259 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 177 | [M - C₂H₅O₂]⁺ | Loss of the ethyl ester group |

| 127 | [I]⁺ | Iodine cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester, the C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-I stretching vibration at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the C=C stretching modes within the phenyl group are often strong in the Raman spectrum. The C-I bond also gives rise to a characteristic Raman signal.

Interactive Data Table: Vibrational Spectroscopy Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 (strong) | ~1730 (weak) |

| C-O Stretch (Ester) | ~1200-1100 (strong) | - |

| Aromatic C-H Stretch | ~3100-3000 (medium) | ~3100-3000 (strong) |

| Aliphatic C-H Stretch | ~2980-2850 (medium) | ~2980-2850 (strong) |

| Aromatic C=C Stretch | ~1600-1450 (medium) | ~1600-1450 (strong) |

| C-I Stretch | ~500-600 (weak) | ~500-600 (strong) |

X-ray Crystallography for Solid-State Molecular Architecture

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The presence of the iodinated benzene (B151609) ring in this compound gives rise to characteristic UV absorptions. The primary electronic transitions are expected to be π → π* transitions within the aromatic ring. The presence of the iodine atom, a heavy atom, can influence the electronic transitions and may lead to a red-shift (a shift to longer wavelengths) of the absorption maxima compared to the non-iodinated analog. The ester group itself is not a strong chromophore in the near-UV region.

Computational Chemistry Studies on Ethyl 3 Iododihydrocinnamate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy to model the electronic structure of molecules. A typical DFT study on Ethyl 3-iododihydrocinnamate would be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p) to provide a reliable description of its molecular properties. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the iodinated phenyl ring, which is rich in π-electrons. The iodine atom, with its high-energy lone pairs, would also contribute significantly to this orbital. The LUMO would likely be distributed over the π-antibonding orbitals of the aromatic ring and the carbonyl group of the ester. A smaller HOMO-LUMO gap implies higher reactivity. materialsciencejournal.org The introduction of the iodine atom, a large and polarizable halogen, is predicted to lower the LUMO energy and raise the HOMO energy compared to its non-iodinated counterpart, likely resulting in a smaller energy gap.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT/B3LYP)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.45 | Represents the electron-donating capacity of the molecule. |

| LUMO Energy | -1.98 | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | 4.47 | Indicates the chemical reactivity and kinetic stability. |

Note: This data is illustrative and represents typical values for similar aromatic esters.

Atomic charge distribution analysis provides insight into the polarity and reactivity of different parts of a molecule. An Electrostatic Potential (ESP) map visualizes the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

In this compound, the ESP map would show significant negative potential around the two oxygen atoms of the ester group due to their high electronegativity and lone pairs. The iodine atom, despite being a halogen, often exhibits a region of positive electrostatic potential on its outermost surface, opposite the C-I bond, known as a "sigma-hole". nih.gov This positive region allows iodine to act as a halogen bond donor. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions. nih.gov

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. researchgate.net A key feature of NBO analysis is its ability to quantify stabilizing donor-acceptor interactions through second-order perturbation theory. taylorandfrancis.com This reveals hyperconjugative effects, where electron density is shared between an occupied (donor) NBO and a vacant (acceptor) NBO. rsc.org

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C=O2) | 28.5 |

| π (C-C)ring | σ* (C-I) | 4.2 |

| LP (I) | σ* (C-C)ring | 2.1 |

Note: This data is representative of interactions found in aromatic esters and iodinated compounds. LP denotes a lone pair.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's flexibility and preferred shapes (conformations). aip.org

For this compound, the molecule possesses significant conformational flexibility, particularly around the rotatable single bonds in the ethyl ester and the propyl chain connecting it to the phenyl ring. acs.org An MD simulation would explore the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. aip.org This is crucial for understanding how the molecule might change its shape to fit into a binding site or interact with other molecules. The bulky iodine atom would create steric hindrance, significantly influencing the accessible conformations of the side chain.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). atlantis-press.com This method is fundamental in drug discovery. nih.gov Although specific docking studies for this compound are not available, the broader context of iodinated esters is relevant.

Iodinated compounds are of significant interest in medicinal chemistry. The iodine atom can form strong, highly directional non-covalent interactions known as halogen bonds with electron-rich atoms like oxygen or nitrogen in a protein's active site. nih.gov Docking studies of similar iodinated molecules have shown their potential to interact with therapeutic targets such as the HER2 receptor in cancer therapy. atlantis-press.comatlantis-press.com A docking simulation of this compound into a relevant protein target would involve sampling many possible binding poses and scoring them based on interaction energies. The results would highlight key interactions, such as halogen bonds from the iodine, hydrogen bonds from the ester group, and hydrophobic interactions from the phenyl ring, predicting its potential as a biologically active agent.

Investigation of Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials have properties that change with the intensity of incident light, making them useful for applications in telecommunications and optical computing. researchgate.netacs.org Organic molecules with large π-conjugated systems and significant charge separation (i.e., strong electron donor and acceptor groups) often exhibit high NLO responses. mdpi.com

This compound does not possess the classic structure of a high-performance NLO molecule, as it lacks a strong donor-acceptor system across a conjugated bridge. However, computational studies could still be used to predict its first hyperpolarizability (β), a measure of its second-order NLO activity. acs.org The presence of the aromatic ring and the highly polarizable iodine atom could lead to a modest NLO response. jhuapl.edu DFT calculations are a standard method for predicting hyperpolarizability, providing a theoretical assessment of the material's potential before undertaking complex synthesis and experimental characterization. pageplace.de

Hirshfeld Surface Analysis for Intermolecular Bonding in this compound

Computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in a crystalline solid. Among these, Hirshfeld surface analysis has emerged as a significant method for the visualization and quantification of intermolecular interactions that govern crystal packing. mdpi.combiointerfaceresearch.com This analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. crystalexplorer.net The resulting surface, the Hirshfeld surface, is unique for each molecule within its specific crystal environment and allows for a detailed examination of how molecules interact with their neighbors.

The analysis generates several graphical representations to explore these interactions. The Hirshfeld surface itself can be mapped with various properties, such as dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the van der Waals radii (suggesting strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.govscirp.org

Accompanying the 3D surface maps are two-dimensional "fingerprint plots." These plots summarize all the intermolecular contacts on the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov The distribution and shape of the points on this plot provide a quantitative summary of the types and relative significance of different intermolecular interactions. iucr.org

For a molecule like this compound, which contains an iodine atom, an ethyl ester group, and a phenyl ring, a Hirshfeld surface analysis would be expected to reveal several key intermolecular contacts that dictate its crystal packing. While specific experimental data for this compound is not available, the analysis would typically focus on quantifying the contributions of various types of interactions, such as those involving hydrogen, carbon, oxygen, and iodine atoms.

The most prevalent interactions in many organic molecules are the weak van der Waals forces, which are often dominated by hydrogen-hydrogen (H···H) contacts due to the abundance of hydrogen atoms on the molecular periphery. nih.gov These typically appear as a large, diffuse region in the center of the 2D fingerprint plot.

Given the presence of the carbonyl oxygen in the ester group, C—H···O interactions are also anticipated. univ-lorraine.fr These would be visualized as distinct "wings" or sharp spikes in the fingerprint plot. iucr.org The phenyl ring introduces the possibility of π–π stacking interactions, which are crucial in the packing of many aromatic compounds. matec-conferences.org These interactions are identifiable on the Hirshfeld surface through the shape index and curvedness maps, where adjacent red and blue triangles and flat green regions, respectively, indicate the stacking of aromatic rings. matec-conferences.orgresearchgate.net

The iodine atom is a significant feature, and its interactions would be of particular interest. Halogen bonding (I···O) and other short contacts involving iodine, such as I···H and I···I interactions, play a crucial role in the supramolecular architecture of many iodinated organic compounds. nih.govresearchgate.netresearchgate.net These interactions would be represented by specific features on the dnorm surface and distinct regions in the 2D fingerprint plot.

| Interaction Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| H···H | 45.0 | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces between hydrogen atoms on neighboring molecules. |

| C···H/H···C | 20.5 | Includes contacts between hydrogen atoms and the carbon atoms of the phenyl ring and alkyl chain, contributing to the overall packing efficiency. |

| O···H/H···O | 15.2 | Highlights the presence of weak C—H···O hydrogen bonds involving the carbonyl oxygen of the ester group, which often act as important structure-directing interactions. |

| I···H/H···I | 10.3 | Indicates interactions between the iodine atom and nearby hydrogen atoms, a form of weak halogen-hydrogen bonding. |

| C···C | 5.5 | Suggests the presence of π–π stacking interactions between the phenyl rings of adjacent molecules. |

| I···I | 2.1 | Represents halogen-halogen contacts, which can be significant in organizing molecules in the solid state. |

| Other | 1.4 | Includes minor contacts such as O···C, I···C, etc. |

Disclaimer: The data in this table is hypothetical and serves as a representative example of the output from a Hirshfeld surface analysis. It is not based on experimental data for this compound.

Catalytic Applications and Transformations Involving Ethyl 3 Iododihydrocinnamate

Organocatalytic Activation and Transformations

Organocatalysis offers a metal-free approach to activating and transforming molecules like ethyl 3-iododihydrocinnamate. While direct organocatalytic transformations on this specific substrate are not extensively documented, the principles of organocatalysis can be applied to its key functional groups. For instance, the ester moiety can be targeted for various transformations.

One potential application involves the enantioselective α-functionalization of the ester. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate the introduction of substituents at the carbon atom adjacent to the ester carbonyl. Although not a direct reaction on the aromatic ring, this demonstrates the potential for creating chiral centers within the molecule.

Furthermore, the principles of nucleophilic aromatic substitution (SNAr) could be applied. While the iodo-substituted ring is not highly activated towards SNAr, organocatalysts have been shown to promote such reactions on less activated systems. For example, certain organocatalysts can enhance the nucleophilicity of various reagents, potentially enabling the displacement of the iodide with other functional groups under milder, metal-free conditions. The conjugate addition of nucleophiles to related cinnamate (B1238496) esters is a well-established organocatalytic transformation, suggesting that the core structure is amenable to this type of catalysis. pageplace.deresearchgate.net

Biocatalytic Approaches (e.g., Enzyme-mediated Reactions)

Biocatalysis provides a green and highly selective alternative for the transformation of organic molecules. Enzymes, with their high specificity, can target specific functional groups within this compound.

Ene-reductases are a class of enzymes known to catalyze the asymmetric reduction of activated C=C double bonds. While this compound itself does not possess a conjugated double bond, these enzymes are highly relevant to its synthesis. The precursor, ethyl 3-iodocinnamate, could be stereoselectively reduced using an ene-reductase to yield chiral this compound. This biocatalytic reduction offers a route to enantiomerically enriched products, which are valuable in pharmaceutical synthesis. matthey.comingentaconnect.com

Lipases are another class of enzymes that could be employed for transformations involving the ethyl ester group. These enzymes are commonly used for hydrolysis or transesterification reactions under mild conditions. For instance, a lipase (B570770) could be used to hydrolyze the ethyl ester to the corresponding carboxylic acid, which could then be used in further synthetic steps. Conversely, lipases could catalyze the esterification of 3-iododihydrocinnamic acid with ethanol (B145695) to produce the title compound.

Additionally, dehalogenases are enzymes that can catalyze the removal of halogen atoms from organic compounds. While specific dehalogenases for aryl iodides are less common than for other haloalkanes, the potential for enzymatic deiodination of this compound to ethyl dihydrocinnamate exists. This would represent a highly specific and environmentally benign method for hydrodehalogenation.

Metal-Catalyzed Reactions Beyond Standard Cross-Coupling

The aryl iodide moiety of this compound is a prime site for a multitude of metal-catalyzed reactions that extend beyond traditional cross-coupling. Palladium catalysis, in particular, offers a rich landscape of transformations.

One significant reaction is palladium-catalyzed carbonylation. In this process, under a carbon monoxide atmosphere and in the presence of a palladium catalyst and a suitable nucleophile (like an alcohol or amine), the aryl iodide can be converted into an ester or amide, respectively. acs.orgacs.org This transformation allows for the introduction of a carbonyl group, leading to the synthesis of more complex derivatives. For example, carbonylation in the presence of methanol (B129727) could yield the corresponding methyl ester at the 3-position.

Another important transformation is the Catellani reaction, which allows for ortho-functionalization adjacent to the iodo group. This palladium-catalyzed domino reaction involves the coordination of an aryl halide, insertion of an olefin (like norbornene), followed by C-H activation at the ortho position. doi.org This would allow for the introduction of various substituents at the 2-position of the phenyl ring of this compound.

Furthermore, transition metals can catalyze cyclization reactions. If a suitable nucleophilic group is present in the molecule or introduced as a coupling partner, intramolecular cyclization can occur, leading to the formation of heterocyclic structures.

Below is a table summarizing potential metal-catalyzed reactions for aryl iodides, analogous to this compound.

| Reaction | Catalyst System | Product Type |

| Carbonylation | Pd(OAc)2, ligand, CO | Aromatic ester/amide |

| ortho-Acylation | Pd/Norbornene/CuI | ortho-Acyl arene |

| Hydrodehalogenation | Fe(acac)3, t-BuMgCl | Dehalogenated arene |

Photoredox Catalysis and Light-Mediated Functionalizations

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions using visible light. The carbon-iodine bond in this compound is particularly susceptible to cleavage under photoredox conditions, leading to the formation of an aryl radical. mdpi.comurfu.ru This highly reactive intermediate can then participate in a variety of transformations.

Upon irradiation with visible light in the presence of a suitable photocatalyst (such as iridium or ruthenium complexes, or organic dyes), the aryl iodide can be reduced to form an aryl radical. researchgate.netresearchgate.net This radical can then be trapped by a hydrogen atom source to achieve hydrodehalogenation, or it can react with other species in the reaction mixture. For example, the aryl radical can add to electron-deficient alkenes, leading to the formation of new carbon-carbon bonds. rsc.org

Light-mediated protocols can also facilitate C-N bond formation. For instance, in the presence of a nitrogen-containing nucleophile and a photoredox catalyst, the aryl radical can be trapped to form arylamines. nih.gov This provides a mild alternative to traditional Buchwald-Hartwig amination reactions.

The following table illustrates the types of transformations possible with aryl iodides under photoredox conditions.

| Transformation | Photocatalyst | Reagent/Trap | Product Type |

| Hydrodehalogenation | fac-Ir(ppy)3 | H-atom donor | Dehalogenated arene |

| Sulfonylation | Ru(bpy)3Cl2 | SO2, alkene | Aryl sulfone |

| C-C Coupling | Organic Dye (4CzIPN) | Alkene | Arylated alkene |

| Amination | TPT | Sulfonamide | N-Arylsulfonamide |

Homogeneous and Heterogeneous Catalysis Development

The development of both homogeneous and heterogeneous catalysts is crucial for the practical application of transformations involving this compound, particularly in industrial settings.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. core.ac.uk The development of novel ligands for palladium and other transition metals continues to improve the efficiency of reactions like carbonylation and other functionalizations of aryl iodides. Fine-tuning the electronic and steric properties of these ligands can lead to catalysts with higher turnover numbers and broader substrate scope.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. researchgate.net For instance, palladium nanoparticles supported on materials like charcoal, alumina, or metal-organic frameworks (MOFs) can be used for the hydrodehalogenation of aryl iodides. dntb.gov.ua These catalysts are easily filtered off at the end of the reaction and can often be reused multiple times with minimal loss of activity. The development of more robust and selective heterogeneous catalysts for various transformations of aryl halides is an active area of research.

The table below compares homogeneous and heterogeneous catalysis for the dehalogenation of aryl iodides.

| Catalyst Type | Example Catalyst | Advantages | Disadvantages |

| Homogeneous | Pd(OAc)2/ligand | High activity, high selectivity, mild conditions | Difficult to separate, potential for metal contamination |

| Heterogeneous | Pd/C | Easy separation, recyclable, suitable for flow chemistry | Lower activity, harsher conditions may be needed |

Derivatization Strategies for Synthetic and Analytical Applications

Chemical Derivatization for Enhanced Chromatographic Separations

The inherent properties of Ethyl 3-iododihydrocinnamate may not be optimal for all chromatographic techniques. Derivatization can be employed to alter its volatility for gas chromatography (GC) or to enhance its interaction with stationary phases in high-performance liquid chromatography (HPLC).

One potential strategy for GC analysis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with a more volatile alcohol, such as methanol (B129727) or a fluorinated alcohol like trifluoroethanol. The resulting more volatile ester would exhibit improved chromatographic behavior, leading to sharper peaks and better resolution.

For HPLC, derivatization can be tailored to the specific separation mode. In reversed-phase HPLC, increasing the hydrophobicity of the molecule can lead to longer retention times and potentially better separation from polar interferences. This could be achieved by transesterification of the ethyl ester with a longer-chain alcohol. Conversely, for normal-phase HPLC, introducing a polar functional group could enhance its retention on a polar stationary phase.

A key derivatization approach for improving chromatographic separations of compounds containing an iodo group, such as this compound, involves leveraging the reactivity of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be employed to attach various functional groups to the aromatic ring. For instance, coupling with an alkyl boronic acid (Suzuki reaction) would increase the alkyl chain length, thereby modifying its retention characteristics in reversed-phase chromatography.

Table 1: Potential Derivatization Strategies for Enhanced Chromatographic Separation of this compound

| Derivatization Strategy | Target Functional Group | Resulting Modification | Chromatographic Advantage |

| Hydrolysis and Re-esterification | Ethyl Ester | Formation of a more volatile ester (e.g., methyl ester) | Improved peak shape and volatility for GC analysis |

| Transesterification | Ethyl Ester | Introduction of a longer alkyl chain | Increased retention in reversed-phase HPLC |

| Suzuki Coupling | Iodo Group | Attachment of an alkyl or aryl group | Altered hydrophobicity and retention behavior |

| Sonogashira Coupling | Iodo Group | Introduction of an alkyne moiety | Modified polarity and potential for further derivatization |

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

For enhanced sensitivity in UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be introduced into the this compound molecule. The native molecule has a basic UV absorbance due to its aromatic ring, but this can be significantly enhanced.

A powerful method for introducing a highly responsive chromophore is through a Heck coupling reaction at the iodine position. Reacting this compound with an alkene bearing a chromophoric group, such as styrene (B11656) or a substituted styrene, under palladium catalysis would yield a stilbene-like derivative. These derivatives often exhibit strong UV absorbance at longer wavelengths, moving them away from potential interferences from matrix components.

For fluorescence detection, a common strategy is the introduction of a fluorophore. The Sonogashira coupling reaction is particularly well-suited for this purpose. Coupling this compound with a terminal alkyne-containing fluorophore, such as dansylacetylene or an NBD (nitrobenzoxadiazole) derivative, would result in a highly fluorescent product. This would enable trace-level detection using fluorescence detectors in HPLC.

Another approach involves the derivatization of the ethyl ester group. After hydrolysis to the carboxylic acid, the acid can be coupled with an amine-containing fluorophore, such as dansyl cadaverine (B124047) or an aminomethylcoumarin, using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Table 2: Strategies for Introducing Chromophores and Fluorophores

| Derivatization Reaction | Target Functional Group | Reagent Example | Resulting Moiety | Detection Method |

| Heck Coupling | Iodo Group | Styrene | Stilbene derivative | UV-Vis Spectroscopy |

| Sonogashira Coupling | Iodo Group | Dansylacetylene | Dansyl-alkyne adduct | Fluorescence Spectroscopy |

| Amide Coupling | Ethyl Ester (after hydrolysis) | Dansyl cadaverine | Dansyl amide derivative | Fluorescence Spectroscopy |

| Amide Coupling | Ethyl Ester (after hydrolysis) | p-Nitroaniline | p-Nitroanilide derivative | UV-Vis Spectroscopy |

Selective Derivatization for Complex Mixture Analysis

In the analysis of complex samples, such as environmental or biological matrices, selective derivatization of the target analyte is crucial to minimize interferences. The unique reactivity of the iodo group on the aromatic ring of this compound offers an excellent handle for selective derivatization.

Palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, are highly specific to the carbon-halogen bond and would not react with other functional groups typically found in complex mixtures under the same conditions. This allows for the selective "tagging" of this compound. For instance, a boronic acid containing a specific mass tag could be coupled via a Suzuki reaction, enabling selective detection by mass spectrometry.

Another strategy for selective derivatization involves the development of an affinity tag. By coupling a molecule with high affinity for a specific stationary phase, such as a biotin (B1667282) derivative, to the this compound molecule, it can be selectively captured and enriched from a complex mixture using a streptavidin-coated solid phase.

Development of Novel Derivatizing Reagents

The development of novel derivatizing reagents is an active area of research aimed at improving the sensitivity and selectivity of analytical methods. For a compound like this compound, new reagents could be designed to react specifically with the iodo group.

An example would be the design of a novel boronic acid for Suzuki coupling that contains a pre-installed fluorophore with optimal excitation and emission wavelengths for modern fluorescence detectors. Similarly, new terminal alkynes with enhanced quantum yields could be synthesized for Sonogashira coupling reactions.

For mass spectrometry-based detection, novel derivatizing agents could be developed that introduce a permanently charged group, such as a quaternary ammonium (B1175870) ion. This would enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to significantly lower detection limits. Such a reagent could be an amino-containing quaternary ammonium salt that is coupled to the carboxylate form of this compound.

Microwave-Assisted Derivatization Protocols

Microwave-assisted organic synthesis (MAOS) can significantly accelerate derivatization reactions, reducing reaction times from hours to minutes. The palladium-catalyzed cross-coupling reactions mentioned previously (Suzuki, Heck, Sonogashira) are particularly amenable to microwave heating.

A microwave-assisted Suzuki coupling of this compound with a phenylboronic acid, for example, could potentially be completed in 5-15 minutes, compared to several hours under conventional heating. This rapid derivatization is highly advantageous for high-throughput analytical workflows.

Similarly, the hydrolysis of the ethyl ester and subsequent amide coupling with a chromophoric or fluorophoric amine could be expedited using microwave irradiation. The focused heating effect of microwaves can lead to higher yields and cleaner reactions by minimizing the formation of degradation byproducts. The development of optimized microwave-assisted derivatization protocols for this compound would be a significant step towards its rapid and efficient analysis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Derivatization (Hypothetical)

| Reaction Type | Conventional Heating Time | Microwave-Assisted Heating Time | Potential Advantages of Microwave |

| Suzuki Coupling | 2-24 hours | 5-30 minutes | Reduced reaction time, higher yields |

| Heck Coupling | 4-48 hours | 10-60 minutes | Faster optimization, reduced side reactions |

| Ester Hydrolysis | 1-6 hours | 5-20 minutes | Rapid sample preparation |

| Amide Coupling | 1-12 hours | 5-30 minutes | Increased throughput |

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

Ethyl 3-iododihydrocinnamate serves as a crucial building block in the synthesis of intricate organic molecules. The presence of the iodine atom on the aromatic ring makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menih.govacs.org These reactions are pivotal in the assembly of complex molecular architectures from simpler precursors.

The reactivity of the carbon-iodine bond in aryl iodides is a key feature that synthetic chemists exploit. fiveable.menih.gov This bond can readily undergo oxidative addition to a transition metal catalyst, typically palladium or copper, initiating a catalytic cycle that results in the formation of a new bond. This capability allows for the strategic introduction of various substituents at the 3-position of the dihydrocinnamate core.

Below is a table summarizing some of the key cross-coupling reactions where this compound can be utilized:

| Reaction Name | Reactant | Catalyst | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium | C-C | Aryl or vinyl substituted dihydrocinnamate |

| Heck-Mizoroki Reaction | Alkene | Palladium | C-C | Alkenyl substituted dihydrocinnamate |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C | Alkynyl substituted dihydrocinnamate |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N | Amino substituted dihydrocinnamate |

| Ullmann Condensation | Alcohol, Amine, Thiol | Copper | C-O, C-N, C-S | Ether, amine, or thioether substituted dihydrocinnamate |

Utilization in the Synthesis of Functional Materials

The versatility of this compound extends to the synthesis of functional materials, including advanced polymers, coatings, and adhesives.

Precursor for Advanced Polymers

The ability of this compound to participate in carbon-carbon bond-forming reactions makes it a valuable monomer or precursor in the synthesis of advanced polymers. researchgate.net For instance, through reactions like the Sonogashira or Heck couplings, it can be polymerized with other monomers to create conjugated polymers. rsc.orgwikipedia.orgresearchgate.net These materials are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The general scheme for such a polymerization could involve the reaction of the di-functionalized this compound (for example, with another reactive site on the molecule) with a co-monomer. The properties of the resulting polymer, such as its conductivity, bandgap, and solubility, can be tuned by carefully selecting the co-monomers and the reaction conditions.

Applications in Coatings and Adhesives Development

The ester functional group in this compound can be hydrolyzed to a carboxylic acid or transesterified, providing a handle for incorporation into polyester or polyamide resins used in coatings and adhesives. The aromatic ring and the potential for further functionalization via the iodo group can impart desirable properties such as thermal stability, adhesion, and chemical resistance to the final material.

Implementation in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.comorganic-chemistry.orgnih.gov This approach is highly valued for its efficiency and ability to generate large libraries of compounds for drug discovery and materials science. nih.govresearchgate.net

While specific examples involving this compound in MCRs are not extensively documented, its structure suggests its potential as a substrate in such reactions. For instance, the aryl iodide moiety could be involved in transition-metal-catalyzed MCRs. Furthermore, the ester group could potentially participate in reactions like the Passerini or Ugi reactions after appropriate modification. beilstein-journals.org The ability to introduce complexity in a single step makes MCRs an attractive area for exploring the utility of this compound.

Strategic Intermediate in Total Synthesis Pathways

In the realm of total synthesis of natural products and other complex target molecules, this compound can serve as a valuable strategic intermediate. nih.govscribd.comresearchgate.net The synthesis of complex molecules often requires a carefully planned sequence of reactions, and intermediates that allow for the reliable introduction of key fragments are highly sought after.

For example, in the synthesis of a hypothetical complex natural product containing a substituted phenylpropane unit, this compound could be used to introduce this core structure early in the synthesis. The iodo group would then be carried through several steps before being utilized in a key bond-forming reaction to complete the carbon skeleton of the target molecule.

Q & A

Q. How should interdisciplinary teams collaborate to explore the environmental fate of this compound?

- Methodological Answer :

- Combine analytical chemistry (LC-MS/MS for degradation products), ecotoxicology (Daphnia magna bioassays), and modeling (QSPR for biodegradation pathways).

- Establish shared data repositories with standardized metadata (e.g., MIAME for microarrays).

- Publish joint protocols in open-access platforms to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.